

## molecular weight and formula of Aurora kinase inhibitor-8

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Aurora kinase inhibitor-8 |           |
| Cat. No.:            | B10789020                 | Get Quote |

# An In-depth Technical Guide to Aurora Kinase Inhibitor-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Aurora kinase inhibitor-8**, a highly selective pan-Aurora kinase inhibitor. This document details its chemical properties, mechanism of action, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in oncology and cell cycle regulation.

## **Core Properties of Aurora Kinase Inhibitor-8**

**Aurora kinase inhibitor-8** is a potent and selective small molecule designed to target Aurora kinases A, B, and C, which are key regulators of mitosis.[1] Dysregulation of these kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention.

| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| Molecular Formula | C30H29N7O3   | [1]       |
| Molecular Weight  | 535.60 g/mol | [1]       |
| CAS Number        | 2133001-88-2 | [1]       |



### **Mechanism of Action and Signaling Pathway**

Aurora kinase inhibitor-8 exerts its biological effects by inhibiting the catalytic activity of Aurora kinases, which play critical roles in cell division. Aurora A is involved in centrosome maturation and separation, as well as spindle assembly. Aurora B, a component of the chromosomal passenger complex (CPC), is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Aurora C's functions are primarily associated with meiosis, but its overexpression has been observed in various cancers.

The following diagram illustrates the canonical Aurora kinase signaling pathway and the points of inhibition by **Aurora kinase inhibitor-8**.



Click to download full resolution via product page

Aurora Kinase Signaling Pathway and Inhibition.



### **Experimental Protocols**

The following section details the key experimental methodologies used in the characterization of **Aurora kinase inhibitor-8**, as described by Ferguson FM, et al.

#### **Biochemical Kinase Assays**

The inhibitory activity of **Aurora kinase inhibitor-8** against Aurora kinases A, B, and C was determined using the Z'-LYTE™ kinase assay platform.

Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate
by the kinase. The assay relies on fluorescence resonance energy transfer (FRET) between
a donor and an acceptor fluorophore on the peptide. Phosphorylation by the kinase prevents
a protease from cleaving the peptide, thus maintaining a high FRET signal.

#### Procedure:

- Recombinant Aurora A, B, and C kinases were assayed in separate reactions.
- The inhibitor was serially diluted in DMSO and pre-incubated with the kinase in a reaction buffer.
- The kinase reaction was initiated by the addition of ATP at its Km concentration for each respective kinase.
- The reaction was allowed to proceed for a specified time at room temperature.
- The development reagent, containing the site-specific protease, was added to the reaction.
- After incubation, the fluorescence was measured, and IC<sub>50</sub> values were calculated from the dose-response curves.

#### **Cellular Target Engagement: Western Blot Analysis**

To confirm the inhibition of Aurora kinase activity within a cellular context, Western blotting was performed to detect the phosphorylation status of downstream targets.



- Cell Lines: HCT116 cells were used for these experiments.
- Procedure:
  - Cells were treated with varying concentrations of Aurora kinase inhibitor-8 for 4 hours.
  - Following treatment, cells were lysed, and protein concentrations were determined.
  - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membranes were blocked and then incubated with primary antibodies against phospho-Aurora A (Thr288) and phospho-Histone H3 (Ser10). Antibodies for total Aurora A and total Histone H3 were used as loading controls.
  - After washing, the membranes were incubated with HRP-conjugated secondary antibodies.
  - The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
  - Cellular EC<sub>50</sub> values were determined based on the reduction in the phosphorylation of the target proteins.

#### **Cell Cycle Analysis: Flow Cytometry (FACS)**

The effect of **Aurora kinase inhibitor-8** on cell cycle progression was assessed by flow cytometry.

- · Cell Line: HCT116 cells were utilized.
- Procedure:
  - Cells were treated with 500 nM of the inhibitor for 48 hours.
  - After treatment, both adherent and floating cells were collected, washed with PBS, and fixed in cold 70% ethanol.



- The fixed cells were then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
- The DNA content of the cells was analyzed using a flow cytometer.
- The resulting data was used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to identify polyploid cells.

#### **Anti-proliferative Activity**

The cytotoxic effects of **Aurora kinase inhibitor-8** were evaluated across a panel of human cancer cell lines.

- Cell Lines: A panel including Jurkat, HeLa, HCT116, PC3, and HEK293 cells was used.
- Procedure:
  - Cells were seeded in 96-well plates and allowed to adhere overnight.
  - The cells were then treated with a range of concentrations of the inhibitor for 72 hours.
  - Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
  - IC<sub>50</sub> values were calculated from the resulting dose-response curves.

The following diagram outlines the general workflow for the characterization of **Aurora kinase** inhibitor-8.





Click to download full resolution via product page

Experimental workflow for inhibitor characterization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [molecular weight and formula of Aurora kinase inhibitor-8]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10789020#molecular-weight-and-formula-of-aurora-kinase-inhibitor-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com